molecular formula C28H26BrN4OP B10786011 (3-(4-Azidobenzamido)propyl)triphenylphosphonium,monobromide

(3-(4-Azidobenzamido)propyl)triphenylphosphonium,monobromide

Cat. No.: B10786011
M. Wt: 545.4 g/mol
InChI Key: ZRHGIBLKBREUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MitoA is a ratiometric mass spectrometry probe designed to detect changes in mitochondrial hydrogen sulfide (H₂S) levels in vivo. It is particularly useful in biological and medical research for assessing mitochondrial function and oxidative stress. MitoA contains a triphenylphosphonium cation component that drives its accumulation in mitochondria, where its aryl azide moiety selectively reacts with H₂S to produce an amine product, MitoN .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MitoA involves several steps. Initially, a triphenylphosphonium cation is coupled with an aryl azide. The aryl azide moiety is then selectively reacted with H₂S to produce the amine product, MitoN. The synthetic route includes the use of reagents such as sodium azide and triphenylphosphine, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for MitoA are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as liquid chromatography .

Chemical Reactions Analysis

Scientific Research Applications

MitoA has a wide range of applications in scientific research:

Mechanism of Action

MitoA exerts its effects by accumulating in the mitochondria due to the presence of the triphenylphosphonium cation. Once inside the mitochondria, the aryl azide moiety reacts with hydrogen sulfide to form MitoN. This reaction allows for the quantification of mitochondrial hydrogen sulfide levels using mass spectrometry. The MitoN/MitoA ratio reflects the mitochondrial matrix hydrogen sulfide concentration, providing insights into mitochondrial function and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MitoA

MitoA is unique in its ability to selectively react with hydrogen sulfide within the mitochondria, providing a specific and sensitive measure of mitochondrial hydrogen sulfide levels. This specificity makes it a valuable tool in research focused on mitochondrial function and oxidative stress .

Properties

Molecular Formula

C28H26BrN4OP

Molecular Weight

545.4 g/mol

IUPAC Name

3-[(4-azidobenzoyl)amino]propyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H25N4OP.BrH/c29-32-31-24-19-17-23(18-20-24)28(33)30-21-10-22-34(25-11-4-1-5-12-25,26-13-6-2-7-14-26)27-15-8-3-9-16-27;/h1-9,11-20H,10,21-22H2;1H

InChI Key

ZRHGIBLKBREUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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